molecular formula C20H20N2O2 B4630014 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide

Cat. No. B4630014
M. Wt: 320.4 g/mol
InChI Key: DWHDNAZQWVAIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as AMIA and is a derivative of indole-3-acetic acid (IAA), which is a naturally occurring plant hormone. The purpose of

Mechanism of Action

The mechanism of action of AMIA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the activation of certain signaling pathways. AMIA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, AMIA can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the induction of apoptosis in cancer cells. AMIA has also been found to activate the Wnt signaling pathway, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects
AMIA has been found to have various biochemical and physiological effects. In cancer cells, AMIA has been found to induce apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. AMIA has also been found to inhibit the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. In plants, AMIA has been found to promote root growth by increasing the expression of genes involved in cell division and elongation.

Advantages and Limitations for Lab Experiments

AMIA has several advantages for lab experiments. It is relatively easy to synthesize, and it can be purified using various techniques. It is also stable under a wide range of conditions, which makes it suitable for various experiments. However, there are also some limitations to using AMIA in lab experiments. It is relatively expensive, which can limit its use in large-scale experiments. It is also not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of AMIA. In medicine, further research is needed to fully understand the mechanism of action of AMIA and its potential as an anticancer agent. In agriculture, further research is needed to determine the optimal conditions for the use of AMIA as a plant growth regulator. In materials science, further research is needed to explore the potential of AMIA as a building block for the synthesis of novel materials. Overall, the study of AMIA has the potential to lead to significant advancements in various fields.

Scientific Research Applications

AMIA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, AMIA has shown promising results as an anticancer agent, and it has been found to induce apoptosis in cancer cells. In agriculture, AMIA has been studied for its potential use as a plant growth regulator, and it has been found to promote root growth and increase crop yield. In materials science, AMIA has been studied for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

2-(3-acetyl-2-methylindol-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-7-6-8-16(11-13)21-19(24)12-22-14(2)20(15(3)23)17-9-4-5-10-18(17)22/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHDNAZQWVAIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(C3=CC=CC=C32)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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